(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms and a methyl group, along with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-4-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- **2-((E)-2-((E)-4-Chloro-5-(2-((E)-5-methoxy-3,3-dimethyl-1-(3…
Uniqueness
(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propenoic acid moiety
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,6-dichloro-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
UDCXBPMGPNMNGM-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
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